

Cisapride's Mechanism of Action on Enteric Neurons: A Technical Guide

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Compound of Interest

Compound Name: *Cisapride*

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Abstract

Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility by primarily acting on the enteric nervous system.^[1] Its principal mechanism involves agonism at serotonin 5-HT₄ receptors, which facilitates the release of acetylcholine from myenteric plexus neurons.^{[2][3][4]} This action increases smooth muscle contraction and coordination throughout the gastrointestinal tract.^{[5][6]} However, **cisapride**'s clinical use has been significantly restricted due to serious cardiac side effects, primarily stemming from its potent blockade of the hERG potassium channel.^{[7][8][9]} This guide provides an in-depth analysis of **cisapride**'s molecular interactions with enteric neurons, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

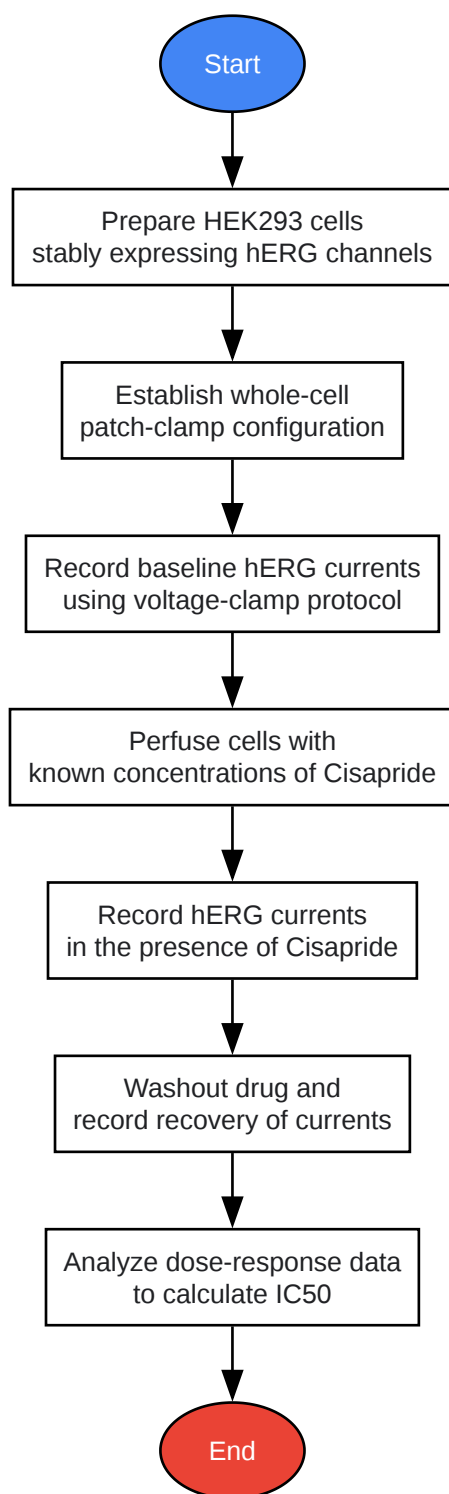
Core Mechanism of Action: 5-HT₄ Receptor Agonism

Cisapride's prokinetic effects are predominantly mediated through its activity as a serotonin 5-HT₄ receptor agonist.^{[1][2]} By binding to and activating 5-HT₄ receptors on presynaptic terminals of cholinergic enteric neurons, **cisapride** enhances the release of acetylcholine (ACh).^{[2][3][10]} This increased ACh availability at the neuromuscular junction of the gut wall stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.^[2] This indirect parasympathomimetic action is central to its

therapeutic effects in conditions like gastroparesis and gastroesophageal reflux disease (GERD).[\[5\]](#)[\[11\]](#)

Signaling Pathway of Cisapride-Induced Acetylcholine Release





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- To cite this document: BenchChem. [Cisapride's Mechanism of Action on Enteric Neurons: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012094#cisapride-mechanism-of-action-on-enteric-neurons]

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